8-(4-chlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
CAS No.:
Cat. No.: VC15199798
Molecular Formula: C20H16ClN7O3
Molecular Weight: 437.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN7O3 |
|---|---|
| Molecular Weight | 437.8 g/mol |
| IUPAC Name | 8-(4-chlorophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
| Standard InChI | InChI=1S/C20H16ClN7O3/c1-30-13-8-5-11(9-14(13)31-2)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)10-3-6-12(21)7-4-10/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27) |
| Standard InChI Key | PQNFSYWBBXEBFL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)Cl)OC |
Introduction
Structural Features
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Molecular Formula and Weight: The molecular formula and weight of this compound are not explicitly provided in reliable sources, but similar compounds typically have a molecular weight around 437.8 g/mol.
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Tricyclic Framework: The compound's structure includes a heptazatricyclo framework, which is a complex arrangement of nitrogen and carbon atoms. This framework is combined with chlorophenyl and dimethoxyphenyl moieties, contributing to its unique chemical properties.
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Functional Groups: The presence of chlorophenyl and dimethoxyphenyl groups suggests potential for diverse chemical reactivity and biological interactions.
Synthesis Methodologies
While specific synthetic routes for this compound are not widely reported, analogous compounds are often synthesized using multi-step reactions involving condensation, cyclization, and substitution reactions. The choice of synthetic method depends on the desired yield and purity of the final product.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Acridine Derivatives | Tricyclic structure | Anticancer | DNA intercalation |
| Phenothiazines | Sulfur-containing rings | Antipsychotic | Diverse pharmacological effects |
| Chalcones | αβ-unsaturated carbonyls | Anti-inflammatory | Versatile reactivity |
| 4-Chloro-3',4'-dimethoxybenzophenone | Simpler structure | Potential for similar biological activity | Presence of carbonyl group |
Research Findings and Future Directions
Interaction studies involving this compound could focus on its binding affinity with various biological targets such as enzymes or receptors. Techniques like molecular docking simulations and binding assays would provide insights into its mechanism of action and potential therapeutic applications. Further research is needed to explore its pharmacokinetics and pharmacodynamics fully.
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